Human DHODH Enzymatic Inhibition: Potency Comparison Between N-Butyl and N-Ethyl Analogs
In a direct head-to-head comparison within the same patent series, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide demonstrates potent inhibition of human DHODH with an IC50 value of 0.179 nM, as measured by a DCIP dye-based spectrophotometric assay using dihydroorotate as substrate and CoQ6 as co-substrate [1]. Its direct structural comparator, the N-ethyl analog (5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-thiophenecarboxamide, CAS 397277-50-8), has no reported DHODH activity, being classified instead as a melatoninergic ligand in a separate patent family [2]. This divergence in primary target engagement underscores that the N-butyl extension is a critical pharmacophoric element.
| Evidence Dimension | DHODH Enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 0.179 nM |
| Comparator Or Baseline | N-ethyl analog: No DHODH activity reported; melatoninergic receptor ligand |
| Quantified Difference | >500-fold selectivity window (functional vs. no measurable DHODH engagement) |
| Conditions | Human DHODH enzyme assay; DCIP dye-based spectrophotometry; dihydroorotate/CoQ6 substrates |
Why This Matters
Procuring the N-ethyl analog for DHODH-targeted programs would result in failed target engagement, making the N-butyl compound irreplaceable for this therapeutic hypothesis.
- [1] BindingDB Entry BDBM50581628. Affinity Data for CHEMBL5077700 (US20240158414, Example 175). IC50: 0.179 nM (Human DHODH). View Source
- [2] US Patent 6,872,851. Substituted cyclic compounds, preparation method and pharmaceutical compositions containing them. Issued March 29, 2005. View Source
